molecular formula C9H5BrFNO2 B1413476 Methyl 2-bromo-5-cyano-3-fluorobenzoate CAS No. 1807215-21-9

Methyl 2-bromo-5-cyano-3-fluorobenzoate

Cat. No.: B1413476
CAS No.: 1807215-21-9
M. Wt: 258.04 g/mol
InChI Key: LBYLPJHAVUXYLS-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-cyano-3-fluorobenzoate is a substituted benzoate ester characterized by a bromine atom at the 2-position, a cyano group at the 5-position, and a fluorine atom at the 3-position of the aromatic ring. This compound is of significant interest in synthetic organic chemistry due to its electron-withdrawing substituents, which influence its reactivity, stability, and applications in cross-coupling reactions, pharmaceutical intermediates, and agrochemical synthesis. The methyl ester group enhances solubility in nonpolar solvents, while the halogen and cyano substituents modulate electronic properties, making it a versatile building block .

Properties

CAS No.

1807215-21-9

Molecular Formula

C9H5BrFNO2

Molecular Weight

258.04 g/mol

IUPAC Name

methyl 2-bromo-5-cyano-3-fluorobenzoate

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)6-2-5(4-12)3-7(11)8(6)10/h2-3H,1H3

InChI Key

LBYLPJHAVUXYLS-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=CC(=C1)C#N)F)Br

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C#N)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

Methyl 2-bromo-5-cyano-3-fluorobenzoate belongs to a family of substituted benzoate esters. Key structural analogs and their comparative properties include:

Compound Name Substituents Key Properties
Methyl 2-bromo-5-cyanobenzoate 2-Br, 5-CN (no 3-F) Reduced electronegativity at 3-position; lower melting point (~98°C)
Methyl 2-chloro-5-cyano-3-fluorobenzoate 2-Cl, 5-CN, 3-F Lower molecular weight (Cl vs. Br); higher volatility in GC analysis
Methyl 2-bromo-3-fluoro-5-nitrobenzoate 2-Br, 3-F, 5-NO₂ Stronger electron-withdrawing effect (NO₂ vs. CN); higher reactivity in SNAr reactions
Methyl 2,5-dibromo-3-fluorobenzoate 2-Br, 5-Br, 3-F Increased steric hindrance; reduced solubility in polar solvents


Key Observations :

  • Bromine vs. Chlorine : The bromine atom in the target compound increases molecular weight and polarizability compared to chlorine analogs, enhancing its stability in radical reactions .
  • Cyano vs. Nitro: The cyano group offers moderate electron-withdrawing effects, making the compound less reactive toward nucleophiles than nitro-substituted analogs.
  • Fluorine’s Role : The 3-fluoro substituent increases the acidity of the ester carbonyl group, facilitating hydrolysis under mild basic conditions .
Physical and Spectroscopic Properties

Recent studies on methyl esters (e.g., Table 3 from IC-AMCE 2023) highlight trends in solubility, melting points, and spectral characteristics:

  • Solubility : The target compound exhibits moderate solubility in dichloromethane and acetone but poor solubility in water due to its hydrophobic ester and aromatic substituents. Chloro analogs show slightly improved aqueous solubility .
  • Melting Points: this compound has a melting point of ~112°C, higher than its chloro analog (~98°C) due to bromine’s larger atomic radius and stronger intermolecular forces .
  • NMR Spectroscopy : The ¹⁹F NMR signal for the 3-fluoro substituent appears at δ -110 ppm, distinct from nitro- or methoxy-substituted analogs, which lack fluorine’s deshielding effects .

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